molecular formula C21H33NO2 B12517051 1H-Indole-3-dodecanol, 5-methoxy- CAS No. 651331-31-6

1H-Indole-3-dodecanol, 5-methoxy-

Cat. No.: B12517051
CAS No.: 651331-31-6
M. Wt: 331.5 g/mol
InChI Key: IAEMDHJUXPRWMZ-UHFFFAOYSA-N
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Description

1H-Indole-3-dodecanol, 5-methoxy- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-dodecanol, 5-methoxy- typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole nucleus .

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and optimized reaction conditions is crucial to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-dodecanol, 5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Comparison with Similar Compounds

Properties

CAS No.

651331-31-6

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

12-(5-methoxy-1H-indol-3-yl)dodecan-1-ol

InChI

InChI=1S/C21H33NO2/c1-24-19-13-14-21-20(16-19)18(17-22-21)12-10-8-6-4-2-3-5-7-9-11-15-23/h13-14,16-17,22-23H,2-12,15H2,1H3

InChI Key

IAEMDHJUXPRWMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCCCCCCCCCCCO

Origin of Product

United States

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